molecular formula C17H19NO3 B126708 Z-L-Phenylalaninol CAS No. 6372-14-1

Z-L-Phenylalaninol

Cat. No.: B126708
CAS No.: 6372-14-1
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-INIZCTEOSA-N
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Description

Z-L-Phenylalaninol is a natural product found in Fusarium sambucinum with data available.

Scientific Research Applications

Application in Trans-Cinnamic Acid Production

Z-L-Phenylalaninol is linked to the production of trans-cinnamic acid from L-phenylalanine. A study demonstrated the effectiveness of a recombinant enzyme from Zea mays (ZmPAL2) in catalyzing L-phenylalanine to produce trans-cinnamic acid, indicating its potential application in aromatic chemical production (Zang et al., 2015).

Role in L-Phenylalanine Production

Another research avenue explores the optimization of L-phenylalanine production, a key amino acid in both food and medicinal applications. A study used an in vitro system to investigate the biosynthesis of phenylalanine in E. coli, revealing that modifying concentrations of specific enzymes in the pathway can significantly enhance L-phenylalanine yield (Ding et al., 2016).

Investigation of Zwitterionic Form and Structural Properties

The zwitterionic form of L-phenylalanine, closely related to this compound, has been studied for its self-assembling properties. Research using synchrotron X-rays characterized this form, offering insights into its potential applications based on its structural properties (Mossou et al., 2014).

Bioengineering for Enhanced Amino Acid Production

Genetic engineering of Escherichia coli has been conducted to improve the biosynthesis of L-phenylalanine, highlighting the potential of bioengineering in optimizing the production of valuable amino acids (Liu et al., 2018).

Utilization in Chiral Recognition and Biomedical Applications

A study involving a metal-organic framework based on L-phenylalanine demonstrated its potential in chiral recognition, which could have significant implications in pharmaceutical and biomedical fields (Ma et al., 2019).

Mechanism of Action

Target of Action

Z-L-Phenylalaninol, also known as Z-Phenylalaninol, is primarily used in the synthesis of biochemically active compounds . It serves as a building block for the synthesis of HIV protease inhibitors . The primary targets of this compound are therefore the enzymes involved in these biochemical reactions.

Mode of Action

It is known to participate in the paal–knorr reaction, a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .

Biochemical Pathways

This compound is involved in the synthesis of pyrrole derivatives from simpler chiral amino acids/alcohols . This process involves the Clauson-Kaas methodology of a standard two-phase acidic mixture buffered with acetate salts . The detailed mechanistic studies proposed a new series involving the pathway by the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .

Result of Action

The result of this compound’s action is the formation of pyrrole-tethered chiral motifs under mild conditions . This is achieved through a quick and highly efficient protocol that proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the protocol for its reaction proceeds at 90 °C . Moreover, the reaction is realized in an almost neutral and benign aqueous condition . The “H-bridge” interplay of water is crucial in the reaction course .

Safety and Hazards

Z-L-Phenylalaninol causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Z-L-Phenylalaninol has been used in the synthesis of HIV protease inhibitors . Future research may focus on its potential applications in the development of new drugs and bioactive compounds .

Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFMMJJCPZPAO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357437
Record name Z-L-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-14-1
Record name Z-L-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the objective compound of step (8) (109 g, 0.345 mol) in THF (500 mL) were added mortar-pulverized lithium chloride (29.2 g, 0.689 mol) and sodium tetrahydroborate (26.1 g, 0.690 mol). To the resulting suspension was added ethanol (1000 mL) with dropwise over 40 minutes, and the mixture was stirred at room temperature for 14 hours. To the reaction mixture was added 10% citric acid aqueous solution (700 mL), and the mixture was stirred at room temperature for 30 minutes. The organic solvent was distilled off under reduced pressure. The residue was added to water (700 mL) and extracted with dichloromethane. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give white crystals. The crystals were recrystallized from ethyl acetate-hexane (1:2.7, 370 mL) to give 87.8 g (89%) of N-benzyloxycarbonyl-DL-phenylalaninol as white crystals.
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109 g
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29.2 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.